molecular formula C8H7BrO2S B13301971 (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol

(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol

Cat. No.: B13301971
M. Wt: 247.11 g/mol
InChI Key: KWYPXJPSKJMVIH-UHFFFAOYSA-N
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Description

(7-Bromo-2H-1,3-benzodioxol-5-yl)methanethiol is a brominated benzodioxol derivative featuring a methanethiol (-CH2SH) substituent. Its molecular formula is C8H7BrO2S, with a molecular weight of 263.11 g/mol. The compound’s structure comprises a 1,3-benzodioxole core (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane ring), a bromine atom at position 7, and a thiol-containing methyl group at position 3. Current literature on this specific compound is sparse, but its structural analogs provide insights into its behavior .

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

(7-bromo-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C8H7BrO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2

InChI Key

KWYPXJPSKJMVIH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CS)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Thiol vs. Hydroxyl/Methoxy

  • (7-Bromo-1,3-benzodioxol-5-yl)methanol (C8H7BrO3, MW: 247.04 g/mol): Replacing the thiol (-SH) with a hydroxyl (-OH) group reduces nucleophilicity and alters hydrogen-bonding capacity. Predicted collision cross-section (CCS) for [M+H]+ is 141.7 Ų, indicating a compact structure due to intramolecular hydrogen bonding between -OH and dioxolane oxygen . In contrast, the thiol analog’s larger polarizable sulfur atom may increase CCS slightly, though experimental data is lacking.
  • (5-Bromo-2-methoxyphenyl)methanol (C8H9BrO2, MW: 217.06 g/mol): Lacks the dioxolane ring but shares a brominated aromatic system. NMR data (δ 4.61 ppm for -CH2OH) suggests weaker deshielding compared to benzodioxol derivatives due to reduced electron-withdrawing effects . The methoxy group enhances stability but reduces reactivity compared to thiols.

Substituent Position and Electronic Effects

  • 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (C18H17BrO3S, MW: 409.29 g/mol):
    • Bromine at position 5 (vs. 7 in the target compound) creates distinct electronic environments.
    • X-ray crystallography reveals a dihedral angle of 77.37° between the benzofuran and sulfonyl-substituted benzene ring, highlighting steric and electronic repulsion absent in the planar benzodioxol system .
    • The sulfonyl group (-SO2-) is more electron-withdrawing than -SH, influencing reactivity in nucleophilic substitution reactions.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula MW (g/mol) Functional Group Key Feature CCS [M+H]+ (Ų)
(7-Bromo-1,3-benzodioxol-5-yl)methanethiol C8H7BrO2S 263.11 -SH Thiol, bromine at position 7 N/A
(7-Bromo-1,3-benzodioxol-5-yl)methanol C8H7BrO3 247.04 -OH Hydroxyl, intramolecular H-bond 141.7
(5-Bromo-2-methoxyphenyl)methanol C8H9BrO2 217.06 -OCH3, -OH Methoxy, simpler aromatic system N/A
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran C18H17BrO3S 409.29 -SO2- Sulfonyl, steric bulk N/A

Biological Activity

The compound (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol is a member of the benzodioxole family, characterized by its unique structure that includes a bromine atom and a thiol group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H7BrO3S
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
  • Microtubule Targeting : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
  • Antioxidant Activity : The presence of the thiol group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance:

  • Cell Line Studies : In vitro tests using human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Apoptosis via caspase pathway
MCF-7 (breast)20Microtubule disruption
A549 (lung)18Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were used to assess antibacterial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, suggesting potential applications in treating infections.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against various cancer cell lines. The compound was found to induce G2/M phase arrest and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Screening :
    • In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth .

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